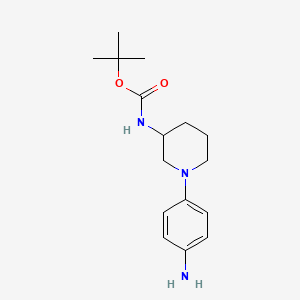

1-(4-Aminophenyl)-3-(Boc-amino)piperidine

Description

Retrosynthetic Analysis and Key Disconnections in Complex Amine Synthesis

A retrosynthetic analysis of the target molecule, 1-(4-Aminophenyl)-3-(Boc-amino)piperidine, identifies two primary disconnections. The most logical disconnection is the C-N bond between the piperidine (B6355638) nitrogen and the phenyl ring. This bond is typically formed in the final stages of the synthesis via a nucleophilic substitution or, more commonly, a cross-coupling reaction. This leads to two key synthons: a 3-(Boc-amino)piperidine fragment and a p-phenylenediamine or equivalent synthon (such as 1-fluoro-4-nitrobenzene).

A second disconnection can be made at the C-N bond of the 3-amino group, which is protected by a tert-butoxycarbonyl (Boc) group. This reveals a 1-(4-aminophenyl)piperidin-3-amine precursor. However, the first disconnection is generally preferred as it allows for the early introduction of the chiral Boc-protected amino group, with commercially available starting materials for this fragment.

This primary retrosynthetic pathway is outlined below:

Target: this compound

Disconnection 1 (C(aryl)-N(piperidine)): This bond is formed via a catalytic cross-coupling reaction.

Precursor A: 3-(Boc-amino)piperidine (chiral or racemic). This is a nucleophilic amine.

Precursor B: An electrophilic phenyl derivative, such as 1-fluoro-4-nitrobenzene (B44160) or 1-bromo-4-nitrobenzene. The nitro group serves as a masked amino group, which can be reduced in a subsequent step.

Step-by-Step Synthetic Routes

The forward synthesis based on the retrosynthetic analysis involves the preparation of the piperidine core, introduction of the aryl group, and strategic use of protecting groups.

The 3-aminopiperidine scaffold is a key structural motif present in numerous pharmaceutical compounds. niscpr.res.inresearchgate.net Several methods exist for its construction:

From L-glutamic acid: A multi-step route can convert this natural amino acid into enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in The process involves diesterification, Boc-protection of the amino group, reduction of the esters to a diol, conversion of the diol to a ditosylate, and finally, cyclization with an amine to form the piperidine ring. niscpr.res.in

Reduction of Pyridine (B92270) Derivatives: Catalytic hydrogenation of appropriately substituted pyridine precursors is a common method for generating the saturated piperidine ring. dtic.mil

Reductive Amination of Piperidones: Commercially available N-Boc-3-piperidone can be converted to 3-amino-1-N-Boc-piperidine via reductive amination or through an enzymatic transamination process, which can offer high enantioselectivity. chemicalbook.com

The key step in assembling the final molecule is the coupling of the piperidine and phenyl rings. This is typically achieved through a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

SNAr Reaction: 3-(Boc-amino)piperidine can be reacted with a highly activated aryl halide, such as 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group facilitates the displacement of the fluoride (B91410) by the secondary amine of the piperidine ring. The reaction is typically carried out in a polar aprotic solvent like DMSO with a base.

Reduction: Following the coupling reaction, the nitro group on the phenyl ring is reduced to an amine. This is commonly accomplished using catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reducing agents like tin(II) chloride or sodium dithionite. google.com This two-step sequence yields the desired this compound.

The tert-butoxycarbonyl (Boc) group is a crucial protecting group in this synthesis, preventing the undesired reaction of the 3-amino group during the C-N bond formation step.

The protection is typically performed on a 3-aminopiperidine precursor using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. niscpr.res.in The Boc group is stable under the conditions required for the subsequent arylation and reduction steps but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) if further functionalization is needed. acs.org In many synthetic schemes, the starting material is often a commercially available N-protected piperidine derivative, such as (R)- or (S)-3-Amino-1-N-Boc-piperidine, simplifying the process. chemicalbook.com

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. Palladium-catalyzed reactions are particularly important for forming the C-N bond between the piperidine and phenyl rings.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by allowing the coupling of an amine with an aryl halide or triflate. youtube.com This reaction is a powerful alternative to the classical SNAr reaction, especially for less activated aryl halides. rsc.org

In the context of synthesizing this compound, the Buchwald-Hartwig reaction would couple 3-(Boc-amino)piperidine with an aryl halide like 4-bromo-nitrobenzene or a protected bromoaniline (e.g., N-(4-bromophenyl)acetamide). The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) being highly effective. youtube.com

A typical procedure involves heating the aryl halide, the amine, a palladium catalyst, a suitable ligand, and a base in an inert solvent. researchgate.net

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| (S)-3-Amino-1-N-Boc-piperidine | Chiral building block (nucleophile) | |

| 1-Fluoro-4-nitrobenzene | Arylating agent (electrophile) | |

| Di-tert-butyl dicarbonate | Boc-protecting agent | |

| Palladium on Carbon (Pd/C) | Pd/C | Catalyst for nitro group reduction |

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Parameter | Typical Conditions |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, BINAP |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(4-aminophenyl)piperidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-5-4-10-19(11-13)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11,17H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKGTELGNPCUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Aminophenyl 3 Boc Amino Piperidine

Catalytic Approaches in the Synthesis of 1-(4-Aminophenyl)-3-(Boc-amino)piperidine

Copper-Mediated Amination Methodologies

Copper-catalyzed N-arylation, historically known as the Ullmann condensation, represents a classical and still relevant approach for the synthesis of N-aryl heterocycles. wikipedia.orgtandfonline.comorganic-chemistry.org This method typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For the synthesis of this compound, this would entail the coupling of 3-(Boc-amino)piperidine with a suitable 4-halo-nitrobenzene derivative, followed by reduction of the nitro group, or directly with a protected 4-haloaniline.

The traditional Ullmann reaction often required harsh conditions, including high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient and milder catalytic systems. The use of soluble copper salts, such as copper(I) iodide (CuI), in combination with various ligands can significantly improve reaction rates and yields. nih.govorganic-chemistry.org For instance, the N-arylation of nitrogen heterocycles, amides, and carbamates has been successfully achieved using copper catalysts with chelating Schiff base ligands under milder conditions. nih.gov

A key consideration in the copper-mediated synthesis of this compound is the choice of the arylating agent. While 4-iodoaniline (B139537) or 4-bromoaniline (B143363) could be used, the free amino group might interfere with the coupling reaction. A more common strategy involves using a protected aniline (B41778) derivative, such as 4-bromo-N,N-bis(trimethylsilyl)aniline, or starting with a nitro-substituted aryl halide like 1-bromo-4-nitrobenzene, followed by a subsequent reduction step to yield the desired aminophenyl moiety.

The reactivity of the amine is also a crucial factor. Studies have shown that β-amino acids and their esters can accelerate the Ullmann-type amination reaction, allowing for lower reaction temperatures compared to simple amines. organic-chemistry.org This suggests that the 3-(Boc-amino)piperidine substrate may exhibit favorable reactivity in copper-catalyzed N-arylation reactions.

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives to copper-mediated couplings for C-N bond formation, often offering milder conditions and broader substrate scope. acs.orgwikipedia.orglibretexts.org However, the cost-effectiveness and specific reactivity of copper catalysis ensure its continued relevance in synthetic organic chemistry. wikipedia.org

Stereoselective Synthesis Considerations for Related Piperidine (B6355638) Scaffolds

The 3-aminopiperidine core of the target molecule contains a stereocenter, making stereoselective synthesis a critical aspect for applications where a single enantiomer is required. Both enantiomers of 3-aminopiperidine are valuable building blocks for bioactive compounds. googleapis.com

Enantioselective and Diastereoselective Routes

The synthesis of enantiomerically enriched 3-substituted piperidines can be challenging. nih.govsnnu.edu.cn Common strategies often involve either the use of stoichiometric chiral building blocks or the resolution of a racemic mixture. nih.govnih.gov For example, enantiopure piperidines have been accessed through chiral HPLC separation or biocatalytic transaminase-based dynamic kinetic resolution. nih.gov

Diastereoselective reduction of a suitable precursor is another viable approach. For instance, the reduction of an endocyclic β-enamino ester can lead to the formation of diastereomerically enriched multisubstituted pyrrolidines, and similar principles can be applied to piperidine systems. analis.com.my The choice of reducing agent, such as sodium cyanoborohydride, and the reaction conditions can influence the diastereoselectivity of the transformation. analis.com.my

Chiral Auxiliary or Catalyst-Controlled Strategies

The use of chiral auxiliaries provides a powerful method for controlling stereochemistry during the synthesis of piperidine derivatives. These auxiliaries are temporarily incorporated into the molecule to direct the formation of a new stereocenter, and are subsequently removed.

Catalyst-controlled diastereoselective synthesis offers a more atom-economical approach. For example, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds has been used to synthesize N-unprotected pyrrolidines with high regio- and diastereoselectivity, a strategy that could be adapted for piperidine synthesis. rsc.org

Furthermore, kinetic resolution using chiral catalysts can effectively separate enantiomers. The catalytic kinetic resolution of disubstituted piperidines has been achieved with high selectivity factors using chiral hydroxamic acids in combination with N-heterocyclic carbenes. nih.gov Similarly, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been accomplished using a chiral base system of n-BuLi/sparteine. rsc.org Chiral resolution of racemic 3-aminopiperidine can also be achieved through the formation of diastereomeric salts with chiral acids, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide, followed by separation. researchgate.net

Process Intensification and Optimization of Synthetic Protocols

For the large-scale synthesis of this compound, process intensification and optimization are crucial for improving efficiency, reducing costs, and ensuring sustainability. A key reaction to optimize is the N-arylation step, particularly if a palladium-catalyzed Buchwald-Hartwig amination is employed.

The optimization of a Buchwald-Hartwig reaction involves several factors, including the choice of catalyst, ligand, base, and solvent. acs.orgbristol.ac.uk The use of automated synthesis platforms combined with Design of Experiments (DoE) can rapidly screen various reaction parameters to identify the optimal conditions. bristol.ac.uk Factors such as temperature, concentration, and reaction time are critical variables that can be fine-tuned to maximize yield and minimize impurities. bristol.ac.uk

For instance, in a kilogram-scale Buchwald-Hartwig amination, catalyst selection and the stoichiometry of the amine were found to be critical for developing a scalable process while maintaining low levels of residual palladium in the final product. acs.org The choice of ligand is also paramount, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos often improving reaction efficiency. youtube.com The selection of the base (e.g., sodium tert-butoxide, cesium carbonate) and solvent (e.g., toluene, THF) must also be carefully considered, as they can significantly impact the reaction outcome. acs.orgyoutube.com

Furthermore, the development of green synthetic routes is an important aspect of process optimization. The use of bio-based solvents, such as eucalyptol, has been explored for the Buchwald-Hartwig reaction, demonstrating the potential for more sustainable manufacturing processes. researchgate.net

Below is an example of a data table that could be generated during the optimization of a Buchwald-Hartwig amination for the synthesis of an N-arylpiperidine derivative, illustrating the effect of different ligands and bases on the reaction yield.

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | XPhos | NaOtBu | Toluene | 100 | 94 |

| 2 | SPhos | NaOtBu | Toluene | 100 | 88 |

| 3 | BrettPhos | NaOtBu | Toluene | 100 | 91 |

| 4 | XPhos | Cs₂CO₃ | THF | 80 | 85 |

| 5 | BINAP | Cs₂CO₃ | THF | 80 | 80 |

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of 1 4 Aminophenyl 3 Boc Amino Piperidine

Reactions Involving the Primary Aromatic Amine Group

The primary aromatic amine group in 1-(4-Aminophenyl)-3-(Boc-amino)piperidine is a versatile handle for a variety of chemical modifications. Its nucleophilicity allows for reactions such as acylation and alkylation, while its ability to form diazonium salts opens pathways to a wide array of functional group interconversions.

N-Acylation and N-Alkylation Reactions

The primary aromatic amine is readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, N-alkylation can be achieved using alkyl halides. These reactions are fundamental for introducing diverse substituents onto the phenyl ring.

N-Acylation: The acylation of the primary aromatic amine can be performed under standard conditions. For instance, treatment with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature typically affords the N-acylated product in good yield.

N-Alkylation: Direct alkylation of the primary aromatic amine can be more challenging due to the potential for over-alkylation. However, reductive amination provides a controlled method for mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.

Table 1: Representative N-Acylation and N-Alkylation Reactions of Aromatic Amines

| Reactant | Reagent | Conditions | Product | Yield (%) |

| Aniline (B41778) | Benzoyl chloride | Pyridine, 0 °C to rt | N-Phenylbenzamide | >90 |

| Aniline | Acetic anhydride | NaOAc, H₂O, rt | Acetanilide | High |

| 4-Aminophenol | Ethyl iodide | K₂CO₃, Acetone, reflux | 4-Ethoxyaniline | ~85 |

| Aniline | Phenylacetaldehyde, NaBH(OAc)₃ | 1,2-Dichloroethane, rt | N-Benzylaniline | High |

Formation of Diazo and Triazene Intermediates

Diazotization of the primary aromatic amine group is a key transformation that opens up a plethora of synthetic possibilities. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate.

Azo coupling, a reaction of the diazonium salt with electron-rich aromatic compounds, is a widely used process. nih.gov Furthermore, diazonium salts can react with primary or secondary amines to form triazenes. acs.org This transformation can serve as a method for protecting the aromatic amine. tcichemicals.com

Table 2: Reactions via Diazonium Salt Intermediates

| Starting Amine | Reagents | Intermediate | Subsequent Reaction | Product |

| Aniline | NaNO₂, HCl, 0-5 °C | Benzenediazonium chloride | Coupling with Phenol | 4-Hydroxyazobenzene |

| Aniline | NaNO₂, HCl, 0-5 °C | Benzenediazonium chloride | Coupling with Aniline | Diazoaminobenzene (a triazene) |

| 4-Toluidine | NaNO₂, HBF₄ | 4-Methylbenzenediazonium tetrafluoroborate | Thermal decomposition | 4-Fluorotoluene |

Condensation and Cyclization Reactions

The primary aromatic amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). chemicalbook.com These reactions are typically acid-catalyzed and reversible. chemicalbook.com

Furthermore, if the aromatic ring is suitably substituted, the amine can undergo intramolecular cyclization reactions to form various heterocyclic systems. rsc.orgajchem-a.com For example, rhodium-catalyzed cyclization of anilines with alkynes and carbon monoxide can produce quinolin-2(1H)-ones. clinpgx.org

Table 3: Condensation and Cyclization Reactions of Aromatic Amines

| Reactant 1 | Reactant 2 | Conditions | Reaction Type | Product Type |

| Aniline | Benzaldehyde | Acid catalyst, heat | Condensation | N-Benzylideneaniline |

| Aniline | Aromatic aldehyde | High-temperature water | Condensation | Diamino triphenyl methane (B114726) chemsrc.com |

| ortho-Alkynylaniline | - | Metal catalyst (e.g., Au, Cu) | Intramolecular Cyclization | Indole derivative |

| Aniline Derivative | Vinylsilane | Rh(III) catalyst | C-H Activation/Alkene Cyclization | Indoline derivative sigmaaldrich.com |

Reactivity at the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Selective Deprotection Strategies (e.g., Acid-Catalyzed Removal)

The Boc group is readily cleaved under acidic conditions, regenerating the free secondary amine. nih.gov A common method involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid in an organic solvent like dioxane or methanol. achemblock.com This deprotection is typically clean and proceeds in high yield. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule. For instance, p-toluenesulfonic acid (pTSA) in a deep eutectic solvent has been reported as a green alternative for Boc deprotection. chemicalbook.com

Table 4: Conditions for Boc Deprotection of Amines

| Substrate | Reagent | Solvent | Conditions | Product |

| N-Boc-piperidine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | Piperidine (B6355638) trifluoroacetate (B77799) salt |

| N-Boc-aniline | HCl (4M) | Dioxane | Room temperature | Aniline hydrochloride |

| Boc-protected amino acid | 50% TFA/DCM | Dichloromethane (DCM) | Room temperature | Amino acid trifluoroacetate salt achemblock.com |

| N-Boc derivative | Choline chloride/p-TSA | Deep Eutectic Solvent | Mild heat | Deprotected amine chemicalbook.com |

Subsequent Functionalization of the Free Secondary Amine

Once the Boc group is removed to unveil the 3-aminopiperidine moiety, the newly formed secondary amine is available for a variety of functionalization reactions. This allows for the introduction of a second point of diversity in the molecule.

Urea (B33335) Formation: The secondary amine can react with isocyanates to form substituted ureas. rsc.org Alternatively, reaction with a carbamoyl (B1232498) chloride or a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) followed by addition of another amine can also yield ureas. nih.gov

Sulfonamide Formation: The secondary amine readily reacts with sulfonyl chlorides in the presence of a base (e.g., triethylamine or pyridine) to produce sulfonamides. researchgate.netscbt.com This is a robust reaction that proceeds in high yield for a wide range of sulfonyl chlorides.

Table 5: Functionalization of Secondary Amines

| Reactant (Secondary Amine) | Reagent | Conditions | Product Type |

| Piperidine | Phenyl isocyanate | Ether, rt | 1-Phenyl-1-piperidinylurea |

| Piperidine | Benzyl carbamate, Et₃N | Dichloromethane, rt | N-Benzyl urea derivative tandfonline.com |

| Piperidine | Benzenesulfonyl chloride | Pyridine, rt | 1-(Phenylsulfonyl)piperidine researchgate.net |

| Various secondary amines | Sulfonate salts, TCT, Et₃N | Acetonitrile, rt | Sulfonamide google.com |

Transformations of the Piperidine Nitrogen

The tertiary nitrogen atom within the piperidine ring is a key site for synthetic modifications. Its nucleophilic character allows for a range of substitution reactions and its incorporation into larger heterocyclic frameworks.

N-Substitution Reactions

The piperidine nitrogen can undergo N-alkylation and N-arylation reactions to introduce a variety of substituents. These transformations are fundamental in medicinal chemistry for modulating the pharmacological properties of piperidine-containing compounds.

N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through various methods. While specific studies on this compound are not extensively documented, related transformations on similar N-Boc protected piperidines provide insight into potential synthetic routes. For instance, electrochemical methods have been employed for the N-alkylation of N-Boc-protected 4-aminopyridines, suggesting a possible avenue for the functionalization of the subject compound. nih.gov Generally, N-alkylation can be accomplished using alkyl halides, and the reaction's efficiency can be influenced by the choice of base and solvent.

N-Arylation: The formation of an N-aryl bond at the piperidine nitrogen is a common strategy in the synthesis of complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. beilstein-journals.org These reactions typically involve the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The reaction conditions can be tailored to accommodate a wide range of functional groups on both the amine and the aryl halide. cmu.edu Copper-mediated N-arylation reactions also present a viable alternative. beilstein-journals.org

Table 1: Representative N-Substitution Reactions of the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | 1-(4-Aminophenyl)-1-methyl-3-(Boc-amino)piperidinium iodide |

| N-Arylation | Aryl halide (e.g., Bromobenzene), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 1-(4-Aminophenyl)-1-phenyl-3-(Boc-amino)piperidine |

Note: The reactions and products in this table are illustrative and based on general knowledge of piperidine chemistry, as specific experimental data for this compound were not available in the cited literature.

Formation of N-Heterocycles

The piperidine nitrogen of this compound can participate in cyclization reactions to form fused heterocyclic systems. Such transformations are valuable for creating novel molecular scaffolds with potential biological activity. One conceptual approach involves the "tert-amino effect," where an ortho-substituted N,N-dialkylaniline undergoes cyclization. nih.gov While the subject molecule is not a classic substrate for this effect, the principle of intramolecular cyclization involving the piperidine nitrogen can be applied.

For instance, if the aniline moiety were appropriately functionalized with a reactive group at the ortho position, an intramolecular reaction with the piperidine nitrogen could lead to the formation of a new heterocyclic ring fused to the piperidine structure. The synthesis of fused heterocycles often relies on the strategic placement of reactive functional groups that can undergo intramolecular condensation or cyclization reactions. longdom.org

Regioselective and Chemoselective Transformations

The presence of multiple reactive nitrogen centers in this compound necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity. The primary arylamine, the tertiary piperidine nitrogen, and the Boc-protected amine exhibit different reactivities, which can be exploited for selective modifications.

Regioselectivity: The primary arylamine is generally less nucleophilic than the tertiary piperidine nitrogen due to the delocalization of its lone pair of electrons into the aromatic ring. This difference in nucleophilicity can be harnessed to direct reactions to a specific nitrogen atom. For example, under certain conditions, it may be possible to selectively alkylate or acylate the more nucleophilic piperidine nitrogen in the presence of the less reactive arylamine. Conversely, reactions that are specific to arylamines, such as diazotization followed by substitution, could potentially be performed selectively at the aniline nitrogen. The development of regioselective C-H bond amination techniques using catalysts could also offer pathways to functionalize the molecule at specific positions, although this has been more extensively studied for simpler systems like 2-phenylpyridine. nih.gov

Chemoselectivity: The Boc protecting group on the 3-amino substituent is stable under a variety of reaction conditions, allowing for transformations at the other two nitrogen sites without its interference. This protecting group can be removed under acidic conditions when desired. The chemoselective functionalization of such poly-amino compounds is a critical aspect of their synthetic utility. For instance, palladium-catalyzed reactions have been developed for the selective arylation of amines, and the choice of ligand can influence which type of amine reacts preferentially. cmu.edu

Table 2: Potential Regioselective and Chemoselective Reactions

| Reaction Type | Target Site | Reagents and Conditions | Potential Product |

| Acylation | Piperidine Nitrogen | Acetyl chloride, mild base | 1-Acetyl-1-(4-aminophenyl)-3-(Boc-amino)piperidine |

| Diazotization | Aniline Nitrogen | NaNO₂, HCl (aq.), 0-5 °C | [1-(4-Diazoniophenyl)-3-(Boc-amino)piperidinyl] chloride |

| Boc Deprotection | 3-Amino Group | Trifluoroacetic acid (TFA) or HCl in an organic solvent | 1-(4-Aminophenyl)piperidine-3-amine |

Note: This table presents potential selective reactions based on the differential reactivity of the functional groups. Specific experimental validation for this compound may be required.

Applications of 1 4 Aminophenyl 3 Boc Amino Piperidine As a Versatile Synthetic Intermediate and Building Block

Utilization in the Construction of Novel Heterocyclic Scaffolds

The unique arrangement of reactive sites in 1-(4-Aminophenyl)-3-(Boc-amino)piperidine makes it an excellent candidate for the synthesis of novel heterocyclic scaffolds, including fused polycyclic systems. The aniline (B41778) moiety provides a nucleophilic center and a site for electrophilic aromatic substitution, while the piperidine (B6355638) nitrogen, after deprotection of the Boc group, can participate in various cyclization reactions.

Annulation and Ring-Closing Methodologies

The 4-amino group on the phenyl ring is a key functional handle for annulation reactions, where a new ring is fused onto the existing aromatic system. For instance, it can readily react with β-ketoesters or their equivalents in reactions such as the Combes quinoline (B57606) synthesis or the Conrad-Limpach synthesis to form quinoline derivatives. Furthermore, reactions with dicarbonyl compounds or their synthetic equivalents can lead to the formation of other heterocyclic rings fused to the phenyl group.

The piperidine portion of the molecule also offers opportunities for ring-closing methodologies. Following the removal of the Boc protecting group, the secondary amine at the 3-position can be engaged in intramolecular reactions. For example, if a suitable electrophilic side chain is introduced elsewhere on the molecule, intramolecular cyclization could lead to the formation of bicyclic piperidine derivatives.

Table 1: Potential Annulation and Ring-Closing Reactions with this compound

| Reaction Type | Reactant(s) | Potential Product Scaffold |

| Combes Quinoline Synthesis | β-diketone | Substituted quinolino-piperidine |

| Friedländer Annulation | α-haloketone with an adjacent methylene (B1212753) group | Substituted quinolino-piperidine |

| Pictet-Spengler Reaction | Aldehyde or ketone | Tetrahydro-β-carboline analogue |

| Intramolecular Amidation | Activated carboxylic acid side chain | Bicyclic lactam |

Synthesis of Fused Polycyclic Systems

The bifunctionality of this compound is particularly advantageous for the synthesis of complex, fused polycyclic systems. rsc.org The primary aromatic amine can be utilized in reactions that build additional rings, such as the Skraup or Doebner-von Miller quinoline syntheses. Subsequent manipulation of the piperidine amine can then be used to introduce further complexity.

For example, the aniline nitrogen can be acylated with a substrate that contains a masked electrophile. After the initial acylation, a subsequent intramolecular cyclization, such as a Friedel-Crafts reaction, could be triggered to form a polycyclic structure. The strategic sequencing of reactions, exploiting the differential reactivity of the two amino groups, is key to the successful construction of these intricate systems.

Role in Scaffold Derivatization and Library Synthesis

In drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds, or a chemical library, is of paramount importance. The structure of this compound is well-suited for such endeavors, including parallel synthesis approaches. nih.govspirochem.com

Generation of Diversified Derivatives

The two distinct amino functionalities of this compound allow for selective and sequential derivatization. The nucleophilic aromatic amine can be readily acylated, sulfonated, or alkylated. It can also undergo reductive amination or be converted into a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents.

Following derivatization of the aniline moiety, the Boc-protecting group on the piperidine amine can be removed under acidic conditions to liberate the secondary amine. This newly exposed functional group can then be further modified through reactions such as acylation, alkylation, or sulfonylation, leading to a second vector of diversification. This two-pronged approach allows for the generation of a vast array of derivatives from a single starting scaffold.

Parallel Synthesis Applications

The robust nature of the Boc protecting group and the reliable reactivity of the aniline amine make this compound an ideal substrate for parallel synthesis. In a typical workflow, the aniline nitrogen could be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates in a multi-well plate format. After this initial diversification step, a deprotection step would unmask the piperidine amine across all wells, which could then be reacted with a second set of building blocks. This strategy enables the high-throughput synthesis of a large library of compounds for screening in biological assays.

Table 2: Illustrative Parallel Synthesis Scheme for Derivative Library Generation

| Step | Reagent Class (Library 1) | Reaction Type | Intermediate | Reagent Class (Library 2) | Reaction Type | Final Product Library |

| 1 | R¹-COOH | Amidation | Boc-protected amide | |||

| 2 | Boc Deprotection | Free piperidine amide | R²-X | Acylation/Alkylation | Disubstituted piperidine library |

Precursor to Complex Organic Molecules in Research

Beyond its use in library synthesis, this compound can serve as a crucial precursor for the total synthesis of complex, biologically active molecules. The piperidine ring is a common motif in many natural products and pharmaceuticals, and the specific substitution pattern of this building block can provide a head start in a synthetic campaign.

The presence of both a nucleophilic aniline and a protected piperidine amine allows for its incorporation into larger molecules through a variety of coupling strategies. For instance, the aniline group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diarylamines. The ability to selectively deprotect and functionalize the piperidine amine at a later stage in the synthesis provides a powerful tool for late-stage functionalization, a highly desirable strategy in modern drug discovery. While direct examples in the literature are sparse for this exact molecule, the utility of similarly functionalized piperidines as precursors in the synthesis of kinase inhibitors and other therapeutic agents is well-documented. google.com

Incorporation into Peptidomimetics

There is no specific information available in peer-reviewed journals or patents on the incorporation of this compound into peptidomimetics. While piperidine-based scaffolds are generally used to create constrained peptide mimics, a direct application of this particular compound has not been documented. The theoretical potential for its use exists, where the piperidine ring could serve as a rigid scaffold to mimic peptide beta-turns or other secondary structures, but concrete research examples are absent from the current body of scientific literature.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research on 1 4 Aminophenyl 3 Boc Amino Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(4-Aminophenyl)-3-(Boc-amino)piperidine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 1,4-disubstituted phenyl ring, typically as two doublets in the aromatic region. The protons on the piperidine (B6355638) ring would appear as a series of complex multiplets in the aliphatic region. The single proton attached to the Boc-protected nitrogen (NH-Boc) would likely appear as a broad singlet or a doublet, while the primary amine (NH₂) protons of the aminophenyl group would also present as a broad singlet. The nine equivalent protons of the tert-butyl group of the Boc protector would yield a sharp, intense singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the aliphatic carbons of the piperidine ring. The chemical shifts of the piperidine ring carbons are particularly sensitive to the conformation of the ring and the orientation (axial or equatorial) of its substituents.

Two-dimensional NMR techniques are crucial for definitive assignments. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, allowing for the mapping of adjacent protons within the piperidine ring. Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the aminophenyl group to the N1 position of the piperidine ring and the Boc-amino group to the C3 position.

Conformational analysis, particularly determining the preferred chair conformation of the piperidine ring and the axial/equatorial positioning of the two substituents, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Boc-C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 |

| Boc-C (CH₃)₃ | - | ~79.5 |

| Boc-C=O | - | ~155.0 |

| Piperidine-H (aliphatic) | 1.50 - 3.80 (m) | 25.0 - 55.0 |

| Piperidine-C3H | ~3.60 - 3.80 (m, 1H) | ~45.0 - 50.0 |

| NH-Boc | ~5.00 (br s, 1H) | - |

| Ar-NH₂ | ~3.60 (br s, 2H) | - |

| Aromatic-H (ortho to N) | ~6.85 (d, 2H) | ~118.0 |

| Aromatic-H (ortho to C) | ~6.60 (d, 2H) | ~115.0 |

| Aromatic-C (ipso to N) | - | ~140.0 |

| Aromatic-C (ipso to C) | - | ~145.0 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. For this compound (C₁₆H₂₅N₃O₂), high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The expected monoisotopic mass is 291.1947 Da. In positive ion mode ESI-MS, the compound would be detected primarily as the protonated molecular ion [M+H]⁺ at m/z 292.2025.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. Key fragmentation pathways for the [M+H]⁺ ion would include:

Loss of the tert-butyl group: A neutral loss of isobutylene (56 Da) to give a fragment at m/z 236.1399.

Loss of the entire Boc group: A neutral loss of tert-butoxycarbonyl (100 Da) to give a fragment at m/z 192.1449, corresponding to the protonated 1-(4-aminophenyl)-3-aminopiperidine.

Cleavage of the piperidine ring, leading to various smaller charged fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Positive Ion Mode) | Proposed Identity | Formula of Ion |

| 292.2025 | [M+H]⁺ | [C₁₆H₂₆N₃O₂]⁺ |

| 236.1399 | [M+H - C₄H₈]⁺ | [C₁₂H₁₈N₃O₂]⁺ |

| 192.1449 | [M+H - C₅H₈O₂]⁺ | [C₁₁H₁₈N₃]⁺ |

| 175.1180 | [C₁₁H₁₅N₂]⁺ | |

| 120.0811 | [C₇H₁₀N₂]⁺ | |

| 92.0651 | [C₆H₆N]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands are expected. The primary aromatic amine (Ar-NH₂) will show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. The secondary amine of the Boc-carbamate (N-H) will show a single, sharp peak around 3350-3450 cm⁻¹.

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and Boc groups will be observed just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group will be prominent in the range of 1680-1700 cm⁻¹.

N-H Bending: The N-H bend of the primary amine is expected around 1600-1650 cm⁻¹, while the amide II band (N-H bend and C-N stretch) from the Boc group will appear around 1510-1540 cm⁻¹.

C-N Stretching: Aliphatic and aromatic C-N stretching vibrations will be visible in the 1200-1350 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Aromatic Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Boc-Carbamate | N-H Stretch | 3350 - 3450 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 |

| Boc-Carbamate | C=O Stretch | 1680 - 1700 |

| Primary Aromatic Amine | N-H Bend | 1600 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Boc-Carbamate | N-H Bend (Amide II) | 1510 - 1540 |

| C-O & C-N | C-O and C-N Stretch | 1150 - 1350 |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Structure Determination

While NMR and MS can define the connectivity of a molecule, single-crystal X-ray diffraction provides the unequivocal determination of its three-dimensional structure in the solid state. This technique is the gold standard for establishing the absolute stereochemistry of chiral centers, such as the C3 position of the piperidine ring in this molecule.

By growing a suitable single crystal and analyzing its diffraction pattern, researchers can obtain precise data on bond lengths, bond angles, and torsion angles. rsc.org This analysis would confirm the chair conformation of the piperidine ring, which is the most stable arrangement, and definitively establish whether the aminophenyl and Boc-amino substituents adopt equatorial or axial positions. rsc.org In many substituted piperidines, bulky groups preferentially occupy the more stable equatorial position to minimize steric hindrance.

Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. In this case, hydrogen bonds involving the primary amine, the carbamate N-H group, and the carbamate carbonyl oxygen would be expected to play a significant role in the crystal packing.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for assessing the chemical purity of this compound. Using a standard reversed-phase column (e.g., C18), a gradient elution method with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with additives like trifluoroacetic acid or formic acid, can separate the target compound from impurities and starting materials.

Given the chiral center at C3, the compound exists as a pair of enantiomers ((R) and (S)). Distinguishing and quantifying these enantiomers is critical, particularly in pharmaceutical contexts. Chiral HPLC is the predominant method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. derpharmachemica.comunipi.it

Common CSPs are based on polysaccharides like cellulose or amylose derivatives. A typical method would involve a mobile phase of a non-polar solvent like hexane mixed with an alcohol such as isopropanol or ethanol. derpharmachemica.com By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be accurately calculated, providing a quantitative measure of the compound's enantiomeric purity.

Table 4: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Column | Chiralpak® IC or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Result | Baseline separation of the (R) and (S) enantiomers |

Computational and Theoretical Studies of 1 4 Aminophenyl 3 Boc Amino Piperidine and Its Derivatives

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of a molecule, its conformation, is crucial for its interaction with biological targets. For piperidine (B6355638) derivatives, the six-membered ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths and dihedral angles. libretexts.orglibretexts.orgarxiv.org By mapping the PES, researchers can identify the lowest energy conformations (minima) and the transition states (saddle points) that connect them. libretexts.org For 1-(4-Aminophenyl)-3-(Boc-amino)piperidine, the orientation of the aminophenyl and Boc-amino groups relative to the piperidine ring significantly influences the conformational landscape. The bulky tert-butoxycarbonyl (Boc) group and the aminophenyl group can exist in either axial or equatorial positions on the piperidine chair, leading to different stereoisomers with distinct energy levels. whiterose.ac.uknih.gov Computational methods allow for the systematic exploration of these possibilities to determine the most probable and energetically favorable shapes of the molecule. arxiv.orgmdpi.com

The relative stereochemistry of substituents on the piperidine ring is a critical factor. For instance, studies on disubstituted piperidines have shown that cis and trans isomers can have different thermodynamic stabilities, and conditions can sometimes be optimized to favor the formation of one over the other. whiterose.ac.uknih.gov

Electronic Structure Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govrsc.org DFT calculations can provide valuable insights into the properties of this compound and its derivatives, including:

Electron Distribution and Reactivity: DFT can map the electron density to identify electron-rich and electron-poor regions, which are indicative of sites prone to electrophilic or nucleophilic attack. This is crucial for predicting the reactivity of the aminophenyl and piperidine nitrogen atoms.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's electronic transitions and its ability to donate or accept electrons.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of newly synthesized derivatives.

Studies on related piperidine derivatives have successfully employed DFT to understand their electronic properties and to support experimental findings. researchgate.netresearchgate.net For example, DFT has been used to calculate the heats of formation and bond dissociation energies for substituted piperidines to evaluate their thermal stability. nih.gov

Table 1: Representative DFT-Calculated Properties of a Substituted Piperidine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations on the molecule of interest.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry plays a vital role in understanding how chemical reactions occur. For the synthesis of derivatives of this compound, theoretical studies can elucidate the reaction mechanisms, identify key intermediates, and determine the structures and energies of transition states. acs.org

For instance, the synthesis of piperidines often involves cyclization reactions. nih.gov Computational modeling can map the energy profile of such a reaction, revealing the activation energy required and whether the reaction is thermodynamically favorable. acs.org This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice. Studies on copper-catalyzed intramolecular C-H amination to form piperidines have utilized DFT to propose catalytic cycles and explain the observed diastereoselectivity. acs.org

Understanding the transition state, the highest energy point along the reaction coordinate, is key to understanding reaction rates. libretexts.org Theoretical calculations can provide a detailed picture of the transition state's geometry, which is often impossible to observe experimentally.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis and DFT provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound and its derivatives behave in a simulated environment, such as in solution or interacting with a biological target. nih.govnih.gov

MD simulations can reveal:

Conformational Flexibility: How the molecule flexes and changes its shape over time.

Solvent Effects: How the surrounding solvent molecules influence the conformation and properties of the solute.

Binding Stability: When studying the interaction of a derivative with a protein, MD simulations can assess the stability of the binding pose obtained from docking and identify key interactions that are maintained over time. nih.govrsc.org

For example, MD simulations have been used to study the stability of piperidine-based ligands in complex with the sigma-1 receptor, corroborating docking results and identifying crucial amino acid interactions. nih.gov

In Silico Exploration of Derivative Space for Structure-Activity Relationship (SAR) Studies in Research Contexts

One of the most powerful applications of computational chemistry in drug discovery and chemical biology research is the in silico exploration of a molecule's derivative space to establish Structure-Activity Relationships (SAR) . researchgate.netresearchgate.netnih.govnih.gov Starting with the core structure of this compound, researchers can computationally generate a virtual library of derivatives by adding or modifying various functional groups.

These virtual libraries can then be screened using computational techniques like molecular docking to predict their binding affinity to a specific protein target, for instance, Bruton's tyrosine kinase (BTK), which is a target in various diseases. nih.govmdpi.comacs.org This process can help to:

Identify Key Structural Features: Determine which parts of the molecule are essential for binding and which can be modified. nih.gov

Prioritize Compounds for Synthesis: Focus laboratory efforts on synthesizing the most promising candidates, saving time and resources.

Rationalize Experimental Observations: Explain why certain derivatives are more active than others based on their predicted binding modes and interactions. nih.gov

QSAR (Quantitative Structure-Activity Relationship) studies can also be performed, which aim to build a statistical model that correlates the chemical structures of the derivatives with their biological activity. nih.gov Such models can then be used to predict the activity of yet-to-be-synthesized compounds.

Table 2: Example of an In Silico SAR Study for Hypothetical BTK Inhibitors

| Derivative | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interaction |

| Parent Compound | - | -7.5 | Hydrogen bond with Glu525 |

| Derivative 1 | Addition of a hydroxyl group to the phenyl ring | -8.2 | Additional hydrogen bond with Ser526 |

| Derivative 2 | Replacement of Boc with a smaller acetyl group | -6.8 | Loss of hydrophobic interactions |

| Derivative 3 | Introduction of a halogen on the phenyl ring | -8.0 | Favorable halogen bond with backbone carbonyl |

Note: This table is a hypothetical representation of data that could be generated from an in silico SAR study.

Through these computational and theoretical approaches, a deep understanding of the chemical and physical properties of this compound and its derivatives can be achieved, guiding further experimental work in various research fields.

Future Research Directions and Emerging Trends for 1 4 Aminophenyl 3 Boc Amino Piperidine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of complex molecules like 1-(4-Aminophenyl)-3-(Boc-amino)piperidine. Future research will prioritize the replacement of hazardous reagents and solvents with safer, more sustainable alternatives. A key trend is the use of water as a reaction medium, which has been successfully demonstrated for the synthesis of some piperidine (B6355638) derivatives, often catalyzed by hydrogen bonding. ajchem-a.com Another green approach involves the complete elimination of solvents in solvent-free reactions, which are increasingly being explored for piperidine synthesis. ajchem-a.comacgpubs.org

A significant advancement is the use of biorenewable starting materials. For instance, a multi-step synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine, a core component of the target molecule, has been developed starting from L-glutamic acid, a natural amino acid. niscpr.res.in This strategy not only reduces reliance on petrochemical feedstocks but also provides a straightforward entry into chiral products.

Furthermore, the development of eco-friendly catalysts is a major focus. This includes using abundant and non-toxic metals like iron for key transformations or developing metal-free catalytic systems, such as borane-catalyzed transfer hydrogenations, which avoid the need for high-pressure hydrogen gas and harsh reagents. organic-chemistry.org Methodologies that improve atom economy, such as multicomponent reactions (MCRs), are also gaining traction as they combine several synthetic steps into a single, efficient operation, reducing waste and energy consumption. ajchem-a.com

Table 1: Emerging Sustainable Synthetic Strategies for Piperidine Derivatives

| Strategy | Description | Key Advantages |

|---|---|---|

| Biorenewable Feedstocks | Using natural products like amino acids (e.g., L-glutamic acid) as starting materials. niscpr.res.in | Reduces fossil fuel dependence, provides enantiopure building blocks. |

| Aqueous Synthesis | Utilizing water as the primary solvent for cyclization and functionalization reactions. ajchem-a.comnih.gov | Non-toxic, inexpensive, environmentally safe, can enhance reactivity. |

| Solvent-Free Reactions | Conducting reactions without a solvent medium, often with mechanical or thermal energy input. ajchem-a.comacgpubs.org | Eliminates solvent waste, simplifies purification, reduces environmental impact. |

| Eco-Friendly Catalysis | Employing catalysts based on abundant, non-toxic metals (e.g., iron) or metal-free systems (e.g., boranes). organic-chemistry.org | Lowers toxicity, reduces cost, avoids precious metal contamination. |

| Multicomponent Reactions | Combining three or more reactants in a single step to build molecular complexity efficiently. ajchem-a.com | High atom economy, operational simplicity, reduced waste and reaction time. |

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The direct functionalization of carbon-hydrogen (C–H) bonds has become a paramount goal in modern synthesis, offering a more direct and less wasteful way to modify existing molecular frameworks. For the piperidine core of this compound, C–H activation presents a powerful tool for introducing further complexity. Research is heavily focused on achieving site-selectivity—the ability to target a specific C–H bond among many. nih.gov

Controlling functionalization at the C2, C3, or C4 positions of the piperidine ring is a significant challenge. The site of activation is often dictated by the choice of metal catalyst (commonly rhodium, palladium, or iridium) and the nature of the protecting group on the piperidine nitrogen. nih.gov Directing groups can steer the catalyst to a specific position; for instance, a pyridyl directing group is often used to facilitate C-2 arylation. researchgate.net However, direct C–H activation at the C3 position, where the Boc-amino group resides in the target molecule, is electronically disfavored. Future research may explore indirect methods, such as ring-opening of a cyclopropane (B1198618) intermediate, to achieve C3 functionalization. nih.gov

Exciting new catalytic methods are emerging that bypass traditional limitations. A recently developed two-stage process combines biocatalytic C–H oxidation, where an enzyme precisely installs a hydroxyl group, with a subsequent nickel-electrocatalyzed radical cross-coupling. news-medical.net This modular approach avoids expensive precious metals like palladium and significantly shortens synthetic sequences. news-medical.net Other novel strategies include gold-catalyzed cyclizations and photoredox catalysis, which uses visible light to initiate powerful bond-forming reactions. nih.govnih.gov

Table 2: Comparison of Catalytic C-H Activation Approaches for Piperidines

| Catalytic System | Description | Target Position(s) | Key Features |

|---|---|---|---|

| Rhodium Catalysis | Employs rhodium catalysts for C-H insertion reactions. nih.gov | C2, C4 | Site-selectivity is controlled by catalyst and N-protecting group. |

| Palladium Catalysis | Uses palladium catalysts, often with a directing group on the nitrogen. nih.gov | C2, C4 | Well-established for arylation and other cross-couplings. |

| Biocatalysis/Nickel | A dual system using an enzyme for C-H oxidation followed by nickel-catalyzed cross-coupling. news-medical.net | Various | Reduces reliance on precious metals, highly selective, shortens syntheses. |

| Photoredox Catalysis | Uses light-absorbing catalysts (e.g., Iridium complexes) to generate radical intermediates for C-H functionalization. nih.gov | α-amino (C2) | Operates under mild conditions, enables novel transformations. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in static flasks, offers significant advantages for the synthesis of complex molecules like piperidines. This technology enables precise control over reaction parameters such as temperature and pressure, enhances safety when using hazardous reagents, and often accelerates reaction times dramatically. nih.gov For piperidine synthesis, flow reactors have been used for various key steps, including cyclizations and functionalizations. organic-chemistry.org

A notable application is the synthesis of (S)-1-Boc-3-aminopiperidine using an immobilized enzyme in a continuous flow system. goflow.at This approach combines the benefits of biocatalysis (high selectivity) with the efficiency of flow processing, leading to a highly effective and scalable production method.

The true potential of this technology lies in its integration with automated systems. beilstein-journals.org By linking multiple flow reactors, each performing a different synthetic step and connected by automated purification modules (e.g., columns with supported scavengers), entire multi-step syntheses can be "telescoped." nih.gov This machine-assisted approach minimizes manual handling, reduces purification time, and allows for the rapid generation of compound libraries for screening purposes. beilstein-journals.orgresearchgate.net The application of such automated platforms to the synthesis of this compound and its derivatives could dramatically accelerate research and development.

Expanding Its Utility in Materials Science Research

While piperidine derivatives are most commonly associated with pharmaceuticals, their unique structural and electronic properties also make them valuable in materials science. The related compound, 1-Boc-4-(4-aminophenyl)piperidine, is noted for its utility in creating functionalized polymers and other advanced materials. chemimpex.com

Given its structure, this compound is a highly promising building block for materials applications. The molecule possesses two distinct amine functionalities: a reactive primary aromatic amine on the phenyl ring and a protected secondary amine within the piperidine ring. This bifunctional nature allows for controlled polymerization or grafting reactions. For example, the aniline (B41778) group can be used to incorporate the molecule into polymer backbones (e.g., polyamides or polyimides), while the Boc-protected amine remains available for subsequent deprotection and functionalization. This could be used to attach other active molecules, cross-link the material, or modify surface properties. The rigid piperidine ring can impart desirable thermal and mechanical properties to the resulting polymers. Future research will likely explore the incorporation of this and similar piperidine scaffolds into high-performance polymers, organic electronics, and functional coatings.

Unconventional Activation Methods for Enhanced Reactivity

Beyond traditional heating, chemists are increasingly turning to unconventional energy sources to drive reactions, often with benefits of increased speed, higher yields, and unique reactivity. These methods are well-suited for the synthesis and functionalization of heterocyclic compounds like piperidines.

Microwave irradiation has become a standard tool in modern synthesis, capable of dramatically reducing reaction times from hours to minutes. tsijournals.commdpi.com It has been successfully employed in the one-pot synthesis of piperidine-containing heterocycles and for various condensation and cyclization reactions. organic-chemistry.orgmdpi.comnih.gov

Sonochemistry , which uses high-frequency ultrasound, is another emerging green chemistry tool. nih.govmdpi.comnih.gov The intense local temperatures and pressures created by acoustic cavitation can accelerate reactions, improve yields, and sometimes enable transformations that are difficult under conventional conditions. researchgate.netzenodo.org This has been applied to the synthesis of a wide range of heterocycles and represents a promising avenue for piperidine synthesis. nih.govresearchgate.net

Photoredox catalysis is a rapidly expanding field that uses visible light to activate a photocatalyst (often based on iridium or ruthenium), which can then mediate challenging chemical transformations under exceptionally mild conditions. nih.govrhhz.net This method is particularly powerful for C–H activation and has been applied to the α-arylation of highly substituted piperidines, demonstrating its potential for late-stage functionalization. nih.govnih.govresearchgate.net

Table 3: Unconventional Activation Methods in Piperidine Synthesis

| Method | Energy Source | Key Advantages | Example Application |

|---|---|---|---|

| Microwave Synthesis | Microwave Energy | Rapid heating, reduced reaction times, improved yields. tsijournals.com | One-pot cyclocondensation to form piperidine rings. organic-chemistry.orgnih.gov |

| Sonochemistry | Ultrasonic Waves | Enhanced reaction rates, green and sustainable, can alter reaction pathways. researchgate.netzenodo.org | Acceleration of cycloadditions and multicomponent reactions for heterocycle synthesis. nih.gov |

| Photoredox Catalysis | Visible Light | Mild reaction conditions, high functional group tolerance, unique reactivity. nih.govrhhz.net | α-Amino C–H arylation of complex piperidines. nih.gov |

| Radical Cyclization | Chemical/Photochemical Initiators | Formation of complex rings from linear precursors, good for stereocontrol. nih.gov | Triethylborane-initiated radical cascade to form polysubstituted piperidines. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Aminophenyl)-3-(Boc-amino)piperidine, and what challenges are associated with its stereochemical control?

Answer: The synthesis typically involves sequential functionalization of the piperidine ring. A key step is the introduction of the Boc (tert-butoxycarbonyl) protecting group to the secondary amine, followed by coupling with a 4-aminophenyl moiety via reductive amination or nucleophilic substitution. Challenges include:

- Stereochemical control : The 3-position Boc-amino group and 4-aminophenyl substituent can lead to axial/equatorial isomerism. Catalytic dynamic resolution using chiral ligands (e.g., TMEDA or phosphine-based catalysts) is often required to achieve enantiopurity .

- Boc deprotection risks : Acidic conditions (e.g., TFA) for Boc removal may destabilize the aminophenyl group. Alternatives like microwave-assisted deprotection under mild conditions are recommended .

Q. How can researchers ensure the purity and proper characterization of this compound post-synthesis?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate stereoisomers or byproducts .

- Spectroscopic analysis :

- Melting point : Compare with literature values (e.g., 116–121°C for Boc-protected analogs) .

Advanced Research Questions

Q. What role does this compound play in the design of receptor-targeted ligands, and how can computational docking studies optimize its interactions?

Answer: This compound serves as a versatile scaffold for G-protein-coupled receptor (GPCR) ligands due to:

- Structural mimicry : The piperidine core mimics endogenous amines (e.g., neurotransmitters), while the 4-aminophenyl group enhances aromatic stacking in binding pockets .

- Methodology for docking :

- Receptor flexibility : Use AutoDock4 with side-chain flexibility settings to model induced-fit binding .

- Scoring functions : Prioritize poses with hydrogen bonds between the Boc-amino group and conserved residues (e.g., Asp113 in opioid receptors) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. Are there reported contradictions in the pharmacological data of piperidine derivatives, and how can researchers address these discrepancies?

Answer: Contradictions often arise from:

- Stereochemical variability : Enantiomers of 3-substituted piperidines may exhibit opposing activities (e.g., agonist vs. antagonist effects). For example, (R)-isomers show higher α₂-adrenergic affinity than (S)-isomers .

- Metabolic instability : The Boc group, while protective, can lead to variable in vivo half-lives. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.